3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Overview
Description
“3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is a chemical compound with the molecular formula C11H15N3O3.HCl . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1 H NMR, 13 C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C(C)=CC=CN1CCN2CCNCC2.Cl
. This indicates the presence of a pyrrole ring, a piperazine ring, and a carbonyl group in the molecule. Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 273.72 .Scientific Research Applications
Synthesis and Pharmacological Activity
A study by Rybka et al. (2017) described the synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents, including compounds similar to the one . These compounds were evaluated using acute models of seizures in mice, demonstrating significant anticonvulsant activity and a more beneficial protective index compared to well-known antiepileptic drugs. The study suggests a plausible mechanism of action involving sodium and L-type calcium channels, alongside evaluating the compounds' lipophilicity ChemMedChem.
Chemical Reactions and Derivatives
Research by Shin et al. (1983) explored the chemical reactions of a related compound, leading to the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These derivatives were obtained through reactions with N-bromosuccinimide, highlighting the compound's versatility in producing structurally diverse molecules Bulletin of the Chemical Society of Japan.
Anticonvulsant Screening
Kamiński et al. (2011) synthesized and tested twenty-two new pyrrolidine-2,5-diones, including structures analogous to the target compound, for anticonvulsant activity. These studies used models like maximal electroshock (MES) and pentylenetetrazole (scPTZ) screens in mice, identifying several compounds with significant activity. The research contributed to understanding the structure-activity relationships (SAR) for anticonvulsant properties Bioorganic & Medicinal Chemistry Letters.
Biological Activity of Derivatives
A study by Gein et al. (2013) synthesized 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, assessing their antimicrobial activity and influence on blood coagulation. This research demonstrates the compound's potential as a base for developing agents with specific biological activities Pharmaceutical Chemistry Journal.
Mechanism of Action
Target of action
Compounds with a piperazine moiety are known to interact with a variety of targets, including dopamine and serotonin receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets dopamine receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Piperazine derivatives are generally well absorbed and distributed throughout the body . They are typically metabolized in the liver and excreted in the urine .
Properties
IUPAC Name |
3-methyl-1-(2-oxo-2-piperazin-1-ylethyl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-8-6-9(15)14(11(8)17)7-10(16)13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQWZAAELUTJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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